6-丁基-苯并噻唑-2-胺

描述

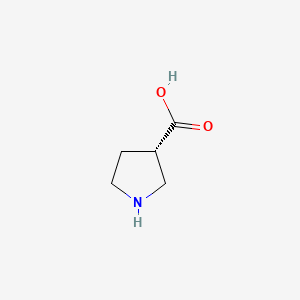

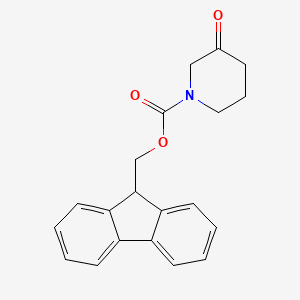

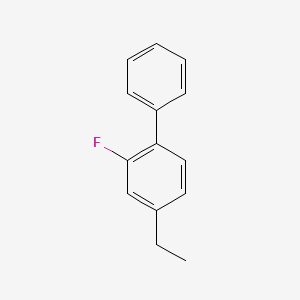

6-Butyl-benzothiazol-2-ylamine is a chemical compound with the molecular formula C11H14N2S1. It has a molecular weight of 206.311. The compound is solid in its physical form1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Butyl-benzothiazol-2-ylamine. However, benzothiazoles can be synthesized through various methods2. For instance, a straightforward synthesis of 2-arylbenzothiazoles can be achieved from 2-aminothiophenol and aryl aldehydes in an air/DMSO oxidant system2.Molecular Structure Analysis

The 6-Butyl-benzothiazol-2-ylamine molecule contains a total of 29 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Thiazole3.Chemical Reactions Analysis

Specific chemical reactions involving 6-Butyl-benzothiazol-2-ylamine are not available. However, benzothiazoles can undergo various chemical reactions2. For example, 2-aminothiophenol can react with aldehydes to form 2-substituted benzothiazoles2.Physical And Chemical Properties Analysis

6-Butyl-benzothiazol-2-ylamine has a molecular weight of 206.311. It is a solid compound1. The InChI code for this compound is 1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13)1.科学研究应用

Modification of Biologically Active Compounds

Research demonstrates the modification of biologically active compounds like riluzole with benzothiazol-2-ylamine derivatives for enhanced effects on neuronal receptors and neurotransmitter modulation. This modification strategy explores the impact on NMDA receptors and the glutamate neurotransmitter system, suggesting potential applications in neuropharmacology (Sokolov et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives, including those related to 6-Butyl-benzothiazol-2-ylamine, have been studied for their corrosion inhibiting properties on carbon steel in acidic environments. Their effectiveness suggests applications in materials protection and the extension of the lifespan of metal components in industrial settings (Hu et al., 2016).

Organic Synthesis

The molecule has been utilized in organic synthesis processes, such as the Passerini three-component reaction, to produce α-benzothiazole acyloxyamides. This illustrates its role in the development of novel organic compounds with potential applications in drug development and synthetic chemistry (Sheikholeslami-Farahani & Shahvelayati, 2013).

Anticancer Research

Compounds derived from benzothiazole, including modifications with 6-Butyl-benzothiazol-2-ylamine, have shown promising anticancer activity. These derivatives have been tested against various cancer cell lines, revealing potential therapeutic applications in oncology (Havrylyuk et al., 2010).

Antiparasitic Properties

Benzothiazole derivatives have been investigated for their antiparasitic properties, particularly against Leishmania infantum and Trichomonas vaginalis. These findings open avenues for new treatments for parasitic infections (Delmas et al., 2002).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives, including those synthesized from 6-Butyl-benzothiazol-2-ylamine, has been extensively studied. These compounds have shown effectiveness against various bacterial and fungal species, suggesting their potential in developing new antimicrobial agents (Patel & Agravat, 2007).

Advanced Material Applications

Research into the fluorescence properties of benzothiazole-based ligands and their metal complexes indicates potential applications in the development of novel materials with specific optical properties for use in sensing, imaging, and electronics (Gulcan et al., 2014).

安全和危害

未来方向

Benzothiazole and its derivatives have been the subject of extensive research due to their wide range of pharmacological properties4. Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs4.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

属性

IUPAC Name |

6-butyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGBNISGCXRRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364537 | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Butyl-benzothiazol-2-ylamine | |

CAS RN |

65948-20-1 | |

| Record name | 6-Butyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65948-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Butyl-benzothiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)